molecular formula C8H10FOP B3016447 (4-fluorophenyl)dimethylphosphine oxide CAS No. 18437-74-6

(4-fluorophenyl)dimethylphosphine oxide

Cat. No.: B3016447
CAS No.: 18437-74-6
M. Wt: 172.139
InChI Key: DWTDYQNCOPRHER-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C₈H₁₀FOP It is characterized by the presence of a phosphine oxide group attached to a 4-fluorophenyl ring and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluorophenyl)dimethylphosphine oxide typically involves the reaction of 4-fluorophenylphosphine with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphine oxides.

    Reduction: It can be reduced back to the corresponding phosphine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Substituted phenylphosphine oxides with various functional groups.

Scientific Research Applications

(4-Fluorophenyl)dimethylphosphine oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its role in developing new pharmaceuticals.

    Industry: Utilized in the production of flame-retardant materials and advanced electronic components due to its unique dielectric properties.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a Lewis base, coordinating with metal ions or other electrophilic centers. This interaction can modulate the activity of the target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

    Diphenylphosphine oxide: Similar structure but with phenyl groups instead of methyl groups.

    Benzyl(4-fluorophenyl)phenylphosphine oxide: Contains a benzyl group in addition to the 4-fluorophenyl and phenyl groups.

Uniqueness: (4-Fluorophenyl)dimethylphosphine oxide is unique due to the presence of both a fluorine atom and dimethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for specific applications in catalysis and material science.

Biological Activity

(4-Fluorophenyl)dimethylphosphine oxide, a phosphine oxide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antibacterial properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

This compound can be represented as follows:

  • Chemical Formula : C9_9H12_{12}FOP
  • Molecular Weight : Approximately 188.16 g/mol

The presence of the fluorine atom at the para position of the phenyl ring is significant for its biological activity, influencing both pharmacokinetics and interactions with biological targets.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation:

  • IC50_{50} Values : The compound exhibited varying IC50_{50} values against different cancer cell lines, indicating its potency. For example, an IC50_{50} value of 12 nM was reported in one study against KARPAS422 lymphoma cells .

Antibacterial Properties

In addition to its anticancer activity, this compound has demonstrated antibacterial effects. It was tested against several strains of Gram-positive bacteria, showing moderate to significant activity:

  • Activity Against Bacteria : The compound displayed effective inhibition against Staphylococcus aureus and other pathogenic strains, suggesting its potential as an antibacterial agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed based on current research:

  • Induction of Apoptosis : In cancer cells, the compound appears to induce apoptosis through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and activation of caspases .
  • Inhibition of Signaling Pathways : The compound may inhibit critical signaling pathways involved in cell survival and proliferation, such as the AKT pathway, which is often upregulated in cancer cells .

Study 1: Anticancer Activity

A study published in 2021 investigated the cytotoxic effects of various phosphine oxides, including this compound. The results indicated that this compound significantly inhibited the growth of human promyelocytic leukemia (HL-60) cells with an IC50_{50} value comparable to known chemotherapeutic agents .

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of phosphine oxides. This compound was found to be effective against several strains of Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other phosphine oxides:

Compound NameIC50_{50} (Cancer Cell Lines)Antibacterial ActivityMechanism of Action
This compound12 nM (KARPAS422)ModerateROS generation; apoptosis induction
Other Phosphine OxidesVariesVariesVaries

Properties

IUPAC Name

1-dimethylphosphoryl-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTDYQNCOPRHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (0° C.) flask containing 34.0 mL (2.0 M in Et2O, 68.4 mmol) of 4-fluorophenylmagnesium bromide, under an atmosphere of N2, was added a solution of dimethylphosphinic chloride (3.50 g, 31.1 mmol) in 84 mL of THF, dropwise via cannulation, over 20 min. The green reaction mixture was stirred at 0° C. for 1 h, then quenched at 0° C. with 30 mL of saturated NH4Cl resulting in the formation of a white precipitate. The mixture was concentrated on a rotary evaporator and partitioned between EtOAc (200 mL) and H2O (200 mL), upon which the layers were separated. The aqueous layer was extracted with EtOAc (3×100 mL) and the combined organics washed with brine, then dried over MgSO4 and concentrated. The crude product was purified by silica gel flash chromatography (eluted with 5% MeOH/DCM) to provide 2.08 g of an off-white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.83 (m, 2H), 7.35 (td, J=8.9, 1.7 Hz, 2H), 1.66 (s, 3H), 1.61 (s, 3H). 31P NMR (121 MHz, DMSO-d6) δ 37.186. 19F NMR (282 MHz, DMSO-d6) δ-105.14.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
84 mL
Type
solvent
Reaction Step Two

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